molecular formula C10H17N5 B1193732 VUF16839

VUF16839

Cat. No. B1193732
M. Wt: 207.28
InChI Key: RUMWHMMFUXGDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF16839 is a high-affinity non-imidazole histamine H3 receptor agonist.

Scientific Research Applications

Data Sharing in Scientific Research

A study by Tenopir et al. (2011) highlights the importance of data sharing in scientific research. It discusses the practices and perceptions of scientists regarding data accessibility, discovery, re-use, preservation, and sharing. The findings indicate that while scientists recognize the value of data sharing for verifying results and extending research, various barriers such as insufficient time and lack of funding hinder the practice. The study underscores the role of data sharing in enhancing transparency and collaboration in scientific research, which is crucial for the study of compounds like VUF16839.

Bridging School Inquiry and Scientific Research

A study by van Rens et al. (2013) focuses on integrating upper secondary chemistry students into a pharmacochemistry research community. The study aims to bridge the gap between school inquiry practices and scientific research practices, emphasizing the role of educational models and student participation in authentic research settings. This approach could be relevant for fostering early interest and understanding in fields related to compounds like VUF16839.

Challenges in Testing Scientific Software

properties

Product Name

VUF16839

Molecular Formula

C10H17N5

Molecular Weight

207.28

IUPAC Name

4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14)

InChI Key

RUMWHMMFUXGDRP-UHFFFAOYSA-N

SMILES

NC1=NC(N2CC(NCCC)C2)=CC=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VUF16839;  VUF 16839;  VUF-16839; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.